molecular formula C10H12ClF3N2O B14910347 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol

Cat. No.: B14910347
M. Wt: 268.66 g/mol
InChI Key: WQCSIOKJJWGPNF-UHFFFAOYSA-N
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Description

2-((3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)(Methyl)Amino)Propan-1-ol is a pyridine-based amino alcohol derivative characterized by a propan-1-ol chain linked to a substituted pyridine ring. The pyridine moiety features electron-withdrawing groups: a chloro (-Cl) at position 3 and a trifluoromethyl (-CF₃) group at position 3. The methylamino (-NMe) bridge connects the pyridine ring to the propanol chain, which provides hydrogen-bonding capability due to the hydroxyl (-OH) group.

Properties

Molecular Formula

C10H12ClF3N2O

Molecular Weight

268.66 g/mol

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]propan-1-ol

InChI

InChI=1S/C10H12ClF3N2O/c1-6(5-17)16(2)9-8(11)3-7(4-15-9)10(12,13)14/h3-4,6,17H,5H2,1-2H3

InChI Key

WQCSIOKJJWGPNF-UHFFFAOYSA-N

Canonical SMILES

CC(CO)N(C)C1=C(C=C(C=N1)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with propan-1-ol to yield the final product. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve catalysts to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and chlorine substituents on the pyridine ring enhance its binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Amino Alcohol Analogues

(a) 3-(2-Amino-5-Fluoropyridin-3-yl)Propan-1-ol
  • Structure: Features a pyridine ring with an amino (-NH₂) group at position 2 and a fluoro (-F) substituent at position 4. The propan-1-ol chain is attached at position 5.
  • Key Differences: The target compound’s -Cl and -CF₃ groups are replaced with -NH₂ and -F.
  • Implications: The amino group may enhance solubility but reduce lipophilicity, affecting membrane permeability .
(b) 3-(2-Chloro-5-Fluoropyridin-3-yl)Propan-1-ol
  • Structure : Similar to the target compound but substitutes -CF₃ with -F at position 5.
  • Key Differences :
    • -F is less electron-withdrawing than -CF₃, which could diminish the pyridine ring’s electron-deficient character.
    • Smaller substituent size may reduce steric hindrance in molecular interactions.
  • Implications : Lower electronegativity may result in weaker binding to hydrophobic pockets in biological targets .

Pyridine Derivatives with Complex Substituents (Patent Compounds)

The European Patent Application (2023) lists multiple pyridine analogues, such as N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide and tyclopyrazoflor . These compounds often feature:

  • Thiazole or carboxamide moieties: Enhance target specificity but reduce solubility compared to the propanol chain.
  • Comparison: The target compound’s amino alcohol group offers a balance of hydrophilicity and conformational flexibility, which may favor systemic distribution over highly substituted patent compounds .

Pharmacologically Active Pyridine-Alcohol Derivatives

describes (2R)-1-(Dimethylamino)-3-{4-[(6-{[2-Fluoro-5-(Trifluoromethyl)Phenyl]Amino}Pyrimidin-4-yl)Amino]Phenoxy}Propan-2-ol (MW: 465.44 g/mol):

  • Structure : Includes a pyrimidine ring and fluorophenyl group, linked via a propan-2-ol chain.
  • Key Differences: The dimethylamino (-NMe₂) and fluorophenyl groups introduce additional hydrogen-bond acceptors. Higher molecular weight (465 vs. ~267 g/mol) may reduce bioavailability.
  • Implications : The target compound’s simpler structure could favor synthetic accessibility and lower toxicity .

Research Findings and Functional Insights

Electronic and Steric Effects

  • Steric Considerations : The -CF₃ group’s bulk may restrict rotation around the pyridine ring, stabilizing specific conformations critical for activity .

Solubility and Bioavailability

  • Propanol Chain: The hydroxyl group increases aqueous solubility compared to non-polar analogues (e.g., carboxamide derivatives in ).
  • Trade-offs : Higher solubility may come at the cost of reduced membrane permeability, a common challenge for polar molecules .

Comparative Activity Data (Hypothetical)

Compound LogP (Predicted) Water Solubility (mg/mL) IC₅₀ (Hypothetical Target)
Target Compound 1.8 12.5 50 nM
3-(2-Amino-5-Fluoropyridin-3-yl)Propan-1-ol 0.9 18.2 120 nM
N-methylsulfonyl-pyridine-carboxamide 2.5 2.3 25 nM

Table 1: Predicted physicochemical and activity profiles based on structural features.

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